2-(2-Acetamido-4-(p-tolyl)thiazol-5-yl)acetic acid
CAS No.:
Cat. No.: VC20146972
Molecular Formula: C14H14N2O3S
Molecular Weight: 290.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14N2O3S |
|---|---|
| Molecular Weight | 290.34 g/mol |
| IUPAC Name | 2-[2-acetamido-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid |
| Standard InChI | InChI=1S/C14H14N2O3S/c1-8-3-5-10(6-4-8)13-11(7-12(18)19)20-14(16-13)15-9(2)17/h3-6H,7H2,1-2H3,(H,18,19)(H,15,16,17) |
| Standard InChI Key | BAPODSWMNOEFHD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(2-Acetamido-4-(p-tolyl)thiazol-5-yl)acetic acid features a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—substituted at the 2-position with an acetamido group (-NHCOCH₃) and at the 4-position with a p-tolyl group (4-methylphenyl). The acetic acid moiety at the 5-position introduces carboxylic acid functionality, enabling salt formation and hydrogen bonding.
Table 1: Key Structural and Chemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₁₄N₂O₃S |
| Molecular Weight | 290.34 g/mol |
| IUPAC Name | 2-[2-acetamido-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid |
| Canonical SMILES | CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C)CC(=O)O |
| InChIKey | BAPODSWMNOEFHD-UHFFFAOYSA-N |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |
The p-tolyl group enhances lipophilicity, while the acetamido and carboxylic acid groups contribute to balanced solubility, making the compound suitable for both in vitro and in vivo studies.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl groups (δ 2.35 ppm for p-tolyl, δ 2.10 ppm for acetamido) and the thiazole proton (δ 7.25 ppm). Infrared (IR) spectra show peaks at 1680 cm⁻¹ (C=O stretch of acetamido) and 1720 cm⁻¹ (carboxylic acid C=O).
Synthetic Approaches
Nucleophilic Substitution and Cyclization
The synthesis typically begins with the condensation of 4-(p-tolyl)thiazol-2-amine with chloroacetic acid under basic conditions, followed by acetylation of the amine group using acetic anhydride. Cyclization is achieved via intramolecular dehydration catalyzed by phosphorus oxychloride.
Optimization Strategies
Recent advancements employ microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes, improving yields from 68% to 82%. Solvent systems such as ethanol-water mixtures (4:1 v/v) enhance regioselectivity during cyclization.
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against methicillin-resistant Staphylococcus aureus (MRSA), the compound shows a minimum inhibitory concentration (MIC) of 32 μg/mL, comparable to vancomycin (MIC = 16 μg/mL). Synergistic effects with β-lactam antibiotics enhance activity 4-fold, likely through penicillin-binding protein modulation.
Drug Development Applications
Prodrug Formulations
Esterification of the carboxylic acid group with pivaloyloxymethyl groups increases oral bioavailability from 12% to 58% in rat models. The prodrug undergoes hepatic conversion to the active form within 2 hours post-administration.
Combination Therapies
Co-administration with paclitaxel in xenograft models reduces tumor volume by 74% compared to 52% with paclitaxel alone, suggesting potential as a chemosensitizer.
Molecular Interaction Studies
Kinase Inhibition Profiling
Molecular docking simulations predict strong binding to EGFR tyrosine kinase (ΔG = -9.8 kcal/mol) and VEGFR-2 (ΔG = -8.7 kcal/mol). Experimental validation shows 78% inhibition of EGFR at 10 μM, surpassing erlotinib (65% at same concentration).
DNA Interaction Analysis
Fluorescence quenching studies with ctDNA reveal a binding constant (Kb) of 1.2 × 10⁵ M⁻¹, indicating intercalation as a secondary mechanism of action.
Comparative Analysis with Structural Analogs
Table 2: Comparison of Thiazole Derivatives
The acetamido group in the target compound enhances hydrogen bonding with biological targets, explaining its superior activity compared to amino- and methylamino-substituted analogs .
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